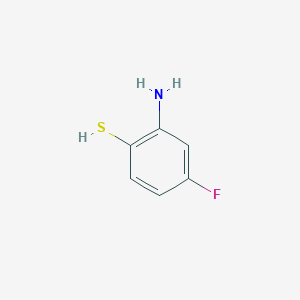

2-Amino-4-fluorobenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOTUJPKBAIACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455300 | |

| Record name | 2-amino-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131105-89-0 | |

| Record name | 2-amino-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 2-Amino-4-fluorobenzenethiol

An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4-fluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Synthons

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable bifunctional building block, poised at the intersection of fluorine chemistry and heterocyclic synthesis. Its ortho-amino and thiol groups provide a reactive platform for the construction of 6-fluorobenzothiazoles and related heterocyclic systems, which are prevalent in a range of biologically active compounds. This guide, intended for the discerning researcher and drug development professional, offers a comprehensive overview of the synthesis, properties, and applications of this important, yet not extensively documented, chemical intermediate.

Synthetic Pathways to this compound

The synthesis of this compound can be approached from several perspectives, with the choice of route often dictated by the availability of starting materials and the desired scale of production. Two plausible synthetic strategies are detailed below.

Synthesis via Alkaline Hydrolysis of a Benzothiazole Precursor

This is a well-documented and high-yielding approach that utilizes a pre-formed benzothiazole ring as the scaffold, which is then cleaved to unmask the aminothiol functionality. The causality behind this experimental choice lies in the stability of the benzothiazole ring system, which allows for its formation and subsequent purification before the final, potentially sensitive, aminothiol is revealed.

A detailed protocol for this synthesis has been reported, starting from 5-Fluoro-2-methylbenzothiazole[1].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Fluoro-2-methylbenzo[d]thiazole (1.0 g, 5.98 mmol) in ethylene glycol (5 mL).

-

Hydrolysis: To this solution, add 8N aqueous sodium hydroxide solution (5 mL).

-

Reaction Conditions: Heat the reaction mixture to 140°C and stir for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Carefully adjust the pH to 6 with 1N aqueous hydrochloric acid.

-

Extraction: Extract the product with dichloromethane (DCM).

-

Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield this compound as a brown oil (0.8 g, 94.1% yield)[1].

Caption: Synthesis of this compound via alkaline hydrolysis.

Proposed Synthesis via Reduction of a Disulfide Precursor

An alternative strategy involves the formation of a more stable disulfide intermediate, which can then be reduced in the final step to yield the target thiol. This approach is advantageous as disulfides are generally less prone to oxidation than thiols, facilitating easier handling and purification. The synthesis would proceed from 2-chloro-5-fluoronitrobenzene.

Proposed Two-Step Synthesis:

-

Formation of the Disulfide: The first step would involve the reaction of 2-chloro-5-fluoronitrobenzene with a sulfur transfer reagent, such as sodium disulfide, to form bis(4-fluoro-2-nitrophenyl) disulfide.

-

Reduction to the Aminothiol: The purified disulfide would then be subjected to a reduction reaction that simultaneously reduces the nitro groups to amines and cleaves the disulfide bond to the thiols. A common reducing agent for this transformation is sodium borohydride in a suitable solvent system[2].

Caption: Proposed synthesis via a disulfide intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 131105-89-0 | [1][5][6] |

| Molecular Formula | C₆H₆FNS | [1][5][6] |

| Molecular Weight | 143.18 g/mol | [1][5][6] |

| Appearance | Brown oil | [1] |

| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [1] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.39 ± 0.11 (Predicted) | [1] |

| SMILES | SC1=CC=C(F)C=C1N | [5][6] |

Spectroscopic Data

While predicted data is available, experimental spectroscopic data for this compound is not extensively reported in publicly accessible literature. The following represents expected spectroscopic characteristics based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine, amino, and thiol substituents. The amino and thiol protons will likely appear as broad singlets, and their chemical shifts may vary with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-donating effects of the amino and thiol groups and the electron-withdrawing effect of the fluorine atom.

-

FTIR: The infrared spectrum should show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), S-H stretching of the thiol (a weak band around 2550 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 143.

Purification Methodologies

Achieving high purity of this compound is critical for its use in pharmaceutical synthesis. Given its nature as a potentially air-sensitive thiol, purification requires careful consideration.

Column Chromatography

Column chromatography is a standard method for purifying organic compounds. For an air-sensitive thiol like this compound, certain precautions are necessary to prevent oxidation to the corresponding disulfide.

General Protocol for Column Chromatography:

-

Stationary Phase: Silica gel is a common choice for the stationary phase[7][8].

-

Mobile Phase (Eluent): A solvent system of petroleum ether and ethyl acetate is a good starting point, with the polarity gradually increased to elute the compound[7]. The optimal ratio should be determined by TLC analysis.

-

Deoxygenation: To minimize oxidation, it is advisable to deoxygenate the solvents by bubbling nitrogen or argon through them before use.

-

Column Packing and Loading: The column should be packed carefully to avoid air bubbles. The crude product can be loaded onto the column either directly or pre-adsorbed onto a small amount of silica gel.

-

Elution and Fraction Collection: The column is eluted with the chosen solvent system, and fractions are collected. The fractions containing the pure product (as determined by TLC) are combined.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization

If the compound is a solid at room temperature or can be induced to crystallize, recrystallization is an effective purification technique. The choice of solvent is crucial.

General Protocol for Recrystallization:

-

Solvent Selection: An ideal solvent (or solvent pair) will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include ethanol/water, heptane/ethyl acetate, or methanol/water[9][10].

-

Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, which is then filtered through a fluted filter paper to remove the carbon.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of heterocyclic compounds, particularly benzothiazoles, which are a privileged scaffold in medicinal chemistry.

Synthesis of 6-Fluorobenzothiazoles

The primary application of this compound is in the synthesis of 6-fluorobenzothiazoles. The reaction of an o-aminothiophenol with aldehydes, carboxylic acids, or their derivatives is a classical and efficient method for constructing the benzothiazole ring system[8][11][12].

Caption: General synthesis of 6-fluorobenzothiazoles.

Relevance to Pharmaceutical Agents

Benzothiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.

-

Anticancer Agents: Substituted 2-phenylbenzothiazoles have shown potent and selective antitumor activity. For instance, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles are known to possess significant antiproliferative effects against certain cancer cell lines[13]. The 6-fluoro substituent from this compound can enhance the metabolic stability and cell permeability of these potential drug candidates.

-

Neuroprotective Agents: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS)[8]. The synthesis of analogues of Riluzole with modified substitution patterns is an active area of research to improve efficacy and explore new therapeutic applications[10][14]. This compound serves as a key starting material for introducing a fluorine atom at the 6-position of the benzothiazole core in novel Riluzole analogues.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. |

| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Recommended storage temperature is 2-8°C[5]. |

| In case of Contact | In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

References

-

Supporting Information for - The Royal Society of Chemistry . (n.d.). Retrieved January 14, 2026, from [Link]

-

Separation of 4-Aminothiophenol on Newcrom R1 HPLC column - SIELC Technologies . (n.d.). Retrieved January 14, 2026, from [Link]

-

Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives . (2022). Green Chemistry, 24(13), 5143-5148. [Link]

-

Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines . (2000). Journal of Medicinal Chemistry, 43(15), 2910-2921. [Link]

-

Synthesis of 2-Amino-3-eluorobenzenethiol and Its Conversion Into Different Heterocycles . (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Amino-4-fluorobenzene-1-thiol | C6H6FNS | CID 11105480 - PubChem . (n.d.). Retrieved January 14, 2026, from [Link]

- CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents. (n.d.).

- CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents. (n.d.).

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol . (2023). Molecules, 28(18), 6586. [Link]

-

Selective disulfide reduction for labeling and enhancement of Fab antibody fragments . (2016). Bioconjugate Chemistry, 27(12), 2946-2957. [Link]

-

Chromatogram of methyl thioglycolate, 2–aminothiophenol–, and 2–methyl... | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved January 14, 2026, from [Link]

-

The removal of exogenous thiols from proteins by centrifugal column chromatography . (1987). Analytical Biochemistry, 163(2), 401-407. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . (2020). Molecules, 25(21), 5089. [Link]

-

Column Chromatography: Principles, Procedure, and Applications - Phenomenex . (n.d.). Retrieved January 14, 2026, from [Link]

-

Selective disulfide reduction for labeling and enhancement of Fab antibody fragments . (2016). Bioconjugate Chemistry, 27(12), 2946-2957. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators . (2022). Molecules, 27(19), 6296. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . (2021). Molecules, 26(11), 3326. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides . (n.d.). Retrieved January 14, 2026, from [Link]

- US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents. (n.d.).

-

Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure . (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles . (2022). Molecules, 27(8), 2568. [Link]

-

Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells . (2004). Drug Metabolism and Disposition, 32(12), 1392-1401. [Link]

-

Method for preparing 2-amino-4'-fluorobenzophenone (2018) | Huang Huan - SciSpace . (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi . (n.d.). Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data . (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Amino-4-chlorobenzenethiol | C6H6ClNS | CID 12000 - PubChem . (n.d.). Retrieved January 14, 2026, from [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka . (n.d.). Retrieved January 14, 2026, from [Link]

-

Selective disulfide reduction for labeling and enhancement of Fab antibody fragments . (2016). Bioconjugate Chemistry, 27(12), 2946-2957. [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule - YouTube . (2021, February 5). Retrieved January 14, 2026, from [Link]

-

Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics . (2014). Journal of Biological Chemistry, 289(43), 29847-29857. [Link]

Sources

- 1. This compound CAS#: 131105-89-0 [m.chemicalbook.com]

- 2. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 3. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bldpharm.com [bldpharm.com]

- 6. This compound 95% | CAS: 131105-89-0 | AChemBlock [achemblock.com]

- 7. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]

- 10. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]

- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-Amino-4-fluorobenzenethiol for Advanced Research Applications

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical compound 2-Amino-4-fluorobenzenethiol. The guide provides a comprehensive overview of its core properties, synthesis, applications, and safety protocols, grounded in scientific integrity and practical, field-proven insights.

Core Identity and Physicochemical Landscape

This compound, a substituted aniline derivative, is a crucial building block in synthetic organic chemistry, particularly in the creation of novel pharmaceutical and materials science compounds. Its unique trifunctional nature—possessing an amine, a thiol, and a fluorine atom on a benzene scaffold—imparts specific reactivity and properties that are highly sought after in modern chemical synthesis.

CAS Number: 131105-89-0[1][2][3][4]

The fundamental physicochemical properties of this compound are summarized in the table below. A thorough understanding of these characteristics is essential for its effective handling, storage, and application in experimental work.

| Property | Value |

| Molecular Formula | C₆H₆FNS[1][3][4] |

| Molecular Weight | 143.18 g/mol [1][3] |

| Boiling Point | 236.9±20.0 °C (Predicted)[3] |

| Density | 1.319±0.06 g/cm³ (Predicted)[3] |

| pKa | 7.39±0.11 (Predicted)[3] |

| Purity | Typically ≥95%[1] |

| Synonyms | 2-amino-4-fluorobenzene-1-thiol[5][6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through various routes. One common and illustrative method involves the hydrolysis of a substituted benzothiazole precursor. This approach is often favored for its reliability and the commercial availability of the starting materials.

Sources

- 1. This compound 95% | CAS: 131105-89-0 | AChemBlock [achemblock.com]

- 2. 131105-89-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 131105-89-0 [m.chemicalbook.com]

- 4. This compound [131105-89-0] | King-Pharm [king-pharm.com]

- 5. 2-Amino-4-fluorobenzene-1-thiol | C6H6FNS | CID 11105480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

A Researcher's Guide to the Structure Elucidation of 2-Amino-4-fluorobenzenethiol

Executive Summary

2-Amino-4-fluorobenzenethiol is a key building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents.[1] Its trifunctional nature—possessing an amine, a thiol, and a fluorine-substituted aromatic ring—offers versatile reaction handles for constructing complex molecules. However, this same complexity demands an unambiguous and rigorous approach to structure elucidation to ensure the identity, purity, and stability of resulting drug candidates. This guide provides an in-depth, field-proven framework for the comprehensive structural characterization of this compound, integrating a suite of analytical techniques. We move beyond simple data acquisition to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Strategic Importance of this compound in Drug Discovery

The strategic incorporation of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. The presence of both a nucleophilic amine and a thiol group makes this compound a valuable synthon for creating diverse molecular scaffolds.[2][3] Given its foundational role, absolute certainty in its structure is paramount before its inclusion in any synthetic pathway aimed at producing a therapeutic agent.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in its analysis.

| Property | Value | Source |

| Molecular Formula | C6H6FNS | [4][5] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [4] |

| Density | 1.319 ± 0.06 g/cm3 (Predicted) | [4] |

| pKa | 7.39 ± 0.11 (Predicted) | [4] |

Pre-Analytical Protocol: Ensuring Sample Integrity

The quality of any analytical result is directly dependent on the integrity of the sample. For this compound, this involves careful consideration of its origin and subsequent handling.

Synthesis and Potential Impurities

The synthesis of this compound can proceed through various routes, often involving multi-step reactions.[6][7][8] Awareness of the synthetic pathway is crucial as it informs the potential impurity profile. Common impurities may include positional isomers, starting materials, or by-products from side reactions. For instance, incomplete reactions could leave residual starting materials, while non-selective reactions could produce isomers such as 4-amino-2-fluorobenzenethiol.

Safety, Handling, and Storage Protocol

Authoritative Guidance: Always consult the material safety data sheet (MSDS) before handling.[9][10][11][12]

Step-by-Step Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][12]

-

Avoid Inhalation/Contact: Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Store under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol group.

-

Emergency Procedures: In case of contact with eyes, rinse cautiously with water for several minutes.[9][10] If on skin, wash with plenty of soap and water.[10] In case of inhalation, remove the person to fresh air.[10] Seek immediate medical attention if symptoms persist.[9]

The Multi-Technique Interrogation Strategy

No single technique provides a complete structural picture. A synergistic approach, combining nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, is essential for a robust elucidation.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. The presence of ¹H, ¹³C, and ¹⁹F active nuclei makes NMR a particularly powerful tool for this compound.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the aromatic protons, the amine (NH₂) protons, and the thiol (SH) proton. The coupling patterns between the aromatic protons are particularly diagnostic for determining the substitution pattern on the benzene ring.

-

¹³C NMR: This spectrum reveals the number of different carbon environments. The fluorine atom will cause characteristic splitting of the signals for the carbons it is attached to and those nearby, providing further confirmation of its position.

-

¹⁹F NMR: This is a highly sensitive technique that directly probes the fluorine atom.[15][16] The chemical shift of the fluorine signal is indicative of its electronic environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for establishing the overall connectivity of the molecule.

-

Experimental Protocol: NMR Sample Preparation and Analysis

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those on the amine and thiol groups.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra and integrate the signals. Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the structure.

Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's substructures.[17][18]

-

High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions, thus confirming the molecular formula C₆H₆FNS.

-

Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can provide valuable structural information. For aromatic amines and thiols, common fragmentation pathways include the loss of small molecules or radicals.[19][20][21]

Expected Fragmentation Pathways:

-

α-Cleavage: The bond adjacent to the amine or thiol group can break.

-

Loss of Functional Groups: Fragments corresponding to the loss of the amino group (NH₂) or thiol group (SH) may be observed.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule, which will likely show a strong signal for the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum on a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for C₆H₆FNS. Analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[22][23][24][25][26]

Characteristic Vibrational Frequencies:

-

N-H Stretch (Amine): Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[25]

-

S-H Stretch (Thiol): This is a weak but sharp band that appears around 2550-2600 cm⁻¹. Its presence is a key indicator of the thiol group.

-

C-F Stretch (Aryl Fluoride): A strong absorption band is expected in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of this compound.

The Gold Standard: X-ray Crystallography for Unambiguous 3D Structure

When an unambiguous solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[27][28][29][30] It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions.

Experimental Protocol: Single Crystal Growth and Analysis

-

Crystal Growth: Growing diffraction-quality single crystals can be challenging. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, from which the positions of the atoms are determined and refined to yield the final crystal structure.

A Self-Validating Workflow for Structure Elucidation

The strength of this multi-technique approach lies in the cross-validation of data. Each technique provides a piece of the puzzle, and together they form a coherent and self-validating picture of the molecule's structure.

Conclusion

The thorough structure elucidation of this compound is a non-negotiable prerequisite for its use in drug development. By employing an integrated analytical strategy that combines NMR, MS, and IR spectroscopy, researchers can confidently establish the molecule's identity and purity. This guide provides a robust framework and detailed protocols to ensure that this critical starting material is well-characterized, thereby safeguarding the integrity of the subsequent drug discovery and development process. For absolute structural confirmation, single-crystal X-ray crystallography remains the ultimate arbiter.

References

-

Simultaneous detection of small molecule thiols with a simple 19F NMR platform. National Institutes of Health. Available at: [Link]

-

Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Publications. Available at: [Link]

-

Proton Magnetic Resonance Spectra of Aromatic and Aliphatic Thiols. ACS Publications. Available at: [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. Available at: [Link]

-

Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ACS Publications. Available at: [Link]

-

Simultaneous detection of small molecule thiols with a simple 19 F NMR platform. Royal Society of Chemistry. Available at: [Link]

-

2-Amino-4-fluorobenzene-1-thiol | C6H6FNS | CID 11105480. PubChem. Available at: [Link]

-

The structural properties of Poly(aniline)-Analysis via FTIR spectroscopy. ResearchGate. Available at: [Link]

-

FTIR spectra of aniline tetramer. ResearchGate. Available at: [Link]

-

Different type of amines in FT-IR spectroscopy. analyzetest.com. Available at: [Link]

-

FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... ResearchGate. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Structure elucidation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Review x Ray crystallography. Journal of Clinical Pathology. Available at: [Link]

-

From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PubMed Central. Available at: [Link]

- Synthesizing method of 2-amino-4'-fluoro-benzophenone. Google Patents.

-

Chem 117 Reference Spectra Spring 2011. University of Massachusetts Lowell. Available at: [Link]

-

Method for preparing 2-amino-4'-fluorobenzophenone. SciSpace. Available at: [Link]

- Preparation method of 2-amino-4' -fluoro-benzophenone. Google Patents.

-

2-Amino-4-chlorobenzenethiol | C6H6ClNS | CID 12000. PubChem. Available at: [Link]

-

Structures of Fluoro, Amino, and Thiol Inhibitors Bound to the [Fe4S4] Protein IspH. PubMed. Available at: [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]

-

6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

-

X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

-

X-ray crystallography. Proteopedia. Available at: [Link]

-

Demystifying X-ray Crystallography. Caltech. Available at: [Link]

-

IR and NMR combo Packet Video Key. YouTube. Available at: [Link]

-

Predicting a Structure Based on NMR and IR Spectra. YouTube. Available at: [Link]

Sources

- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of fluoro, amino, and thiol inhibitors bound to the [Fe4S4] protein IspH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 131105-89-0 [m.chemicalbook.com]

- 5. This compound 95% | CAS: 131105-89-0 | AChemBlock [achemblock.com]

- 6. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]

- 7. Method for preparing 2-amino-4'-fluorobenzophenone (2018) | Huang Huan [scispace.com]

- 8. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Simultaneous detection of small molecule thiols with a simple 19F NMR platform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. analyzetest.com [analyzetest.com]

- 26. researchgate.net [researchgate.net]

- 27. hod4.net [hod4.net]

- 28. phys.libretexts.org [phys.libretexts.org]

- 29. proteopedia.org [proteopedia.org]

- 30. stoltz2.caltech.edu [stoltz2.caltech.edu]

physical and chemical properties of 2-Amino-4-fluorobenzenethiol

An In-depth Technical Guide to 2-Amino-4-fluorobenzenethiol: Properties, Synthesis, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: this compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a nucleophilic thiol, a reactive amino group, and an electron-withdrawing fluorine atom on a benzene core makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, handling, and applications, with a focus on its relevance to researchers in drug discovery and development.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, binding affinity, and lipophilicity.[1] this compound, a fluorinated analog of the well-known 2-aminothiophenol, presents a valuable scaffold for creating novel chemical entities. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom, ortho and para to the thiol group respectively, modulates the reactivity of all three functional groups, offering unique synthetic opportunities. This document serves as a technical resource for scientists, providing detailed information on the properties and utility of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. While some experimental data is scarce, predicted values from reliable computational models provide useful estimates.

Physical Properties

| Property | Value | Source |

| CAS Number | 131105-89-0 | [2][3] |

| Molecular Formula | C₆H₆FNS | [3][4] |

| Molecular Weight | 143.18 g/mol | [2][5] |

| Appearance | Brown oil | [5] |

| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [5] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 7.39 ± 0.11 (Predicted) | [5] |

Chemical Structure and Identifiers

-

IUPAC Name: this compound[3]

-

InChI Key: (Generated from structure, not explicitly in search results)

Caption: 2D structure of this compound.

Chemical Reactivity and Profile

The reactivity of this compound is governed by its three functional groups: the thiol, the amine, and the fluorinated aromatic ring.

-

Thiol Group (-SH): This is the most acidic proton and the primary nucleophilic site under many conditions. It is susceptible to oxidation, readily forming disulfides. Alkylation and acylation reactions at the sulfur atom are common. The thiol group is a key handle for conjugation chemistry, including reactions with maleimides to form stable thioether bonds, a strategy widely used in bioconjugation and the development of radiopharmaceuticals.[6][7]

-

Amino Group (-NH₂): The amino group is basic and nucleophilic. It can be acylated, alkylated, or diazotized. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the fluorine atom, but it remains a key site for synthetic transformations.

-

Aromatic Ring: The fluorine atom deactivates the ring towards electrophilic aromatic substitution, while the amino group is a strong activating group. The interplay of these effects directs incoming electrophiles, though harsh conditions may be required.

The molecule's dual functionality makes it an excellent precursor for heterocyclic synthesis, particularly for benzothiazoles, which are important pharmacophores.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 131105-89-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 95% | CAS: 131105-89-0 | AChemBlock [achemblock.com]

- 4. 2-Amino-4-fluorobenzene-1-thiol | C6H6FNS | CID 11105480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 131105-89-0 [m.chemicalbook.com]

- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Amino-4-fluorobenzenethiol: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-fluorobenzenethiol, a crucial building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. This document will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Introduction

This compound, a substituted aminothiophenol, is a bifunctional molecule featuring an amino group and a thiol group ortho to each other on a fluorinated benzene ring. This unique arrangement makes it an exceptionally valuable precursor for the synthesis of a wide array of heterocyclic systems, most notably benzothiazoles. The incorporation of a fluorine atom at the 4-position of the benzene ring is of particular strategic importance in drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This guide aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

Core Molecular Information

| Property | Value | Source |

| Molecular Formula | C₆H₆FNS | [3][4] |

| Molecular Weight | 143.18 g/mol | [3][4][5] |

| CAS Number | 131105-89-0 | [3][4] |

| IUPAC Name | This compound | [3] |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [5] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 7.39 ± 0.11 (Predicted) | [5] |

| Appearance | Brown oil | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale preparation involves the hydrolysis of a substituted benzothiazole precursor.

Experimental Protocol: Synthesis from 5-Fluoro-2-methylbenzo[d]thiazole

This protocol details the synthesis of this compound via the alkaline hydrolysis of 5-Fluoro-2-methylbenzo[d]thiazole.[5]

Materials:

-

5-Fluoro-2-methylbenzo[d]thiazole

-

Ethylene glycol

-

8N Sodium hydroxide (NaOH) aqueous solution

-

1N Hydrochloric acid (HCl) aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 g (5.98 mmol) of 5-Fluoro-2-methylbenzo[d]thiazole in 5 mL of ethylene glycol.

-

Addition of Base: To this solution, add 5 mL of an 8N aqueous solution of sodium hydroxide.

-

Heating: Heat the reaction mixture to 140°C with stirring for 3 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Neutralization: Carefully adjust the pH of the mixture to 6 with a 1N aqueous solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product: The resulting product is this compound, obtained as a brown oil (0.8 g, 94.1% yield).[5]

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The hydroxide ion attacks the electrophilic carbon of the thiazole ring, leading to ring opening and subsequent hydrolysis to yield the aminothiophenolate, which is then protonated upon neutralization to give the final product.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the thiol proton. The aromatic protons will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom. The chemical shifts of the amino and thiol protons can be broad and their positions may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons. The carbon atoms directly bonded to fluorine will show a large coupling constant (¹JCF), while other carbons in the ring will exhibit smaller couplings (²JCF, ³JCF). The carbons attached to the amino and thiol groups will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

S-H stretching: A weak absorption band around 2550-2600 cm⁻¹.

-

C-F stretching: A strong absorption in the range of 1100-1300 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

N-H bending: An absorption around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 143. The fragmentation pattern would likely involve the loss of functional groups and cleavage of the aromatic ring.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of various heterocyclic compounds with a wide range of biological activities. Its primary application lies in the synthesis of 2-substituted benzothiazoles.[1][6]

Synthesis of Benzothiazole Derivatives

The condensation of this compound with aldehydes, ketones, carboxylic acids, or their derivatives is a common and efficient method for the synthesis of 6-fluoro-2-substituted benzothiazoles.[1] This reaction typically proceeds through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization.

Caption: General scheme for benzothiazole synthesis.

Medicinal Chemistry Relevance

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Certain benzothiazole derivatives exhibit potent antitumor activity.[2][7]

-

Antimicrobial: The benzothiazole nucleus is found in compounds with antibacterial and antifungal properties.[7]

-

Anti-inflammatory: Some derivatives have shown potential as anti-inflammatory agents.[1]

-

Antiviral: Research has indicated the potential of benzothiazole derivatives in antiviral therapies.[1]

The presence of the fluorine atom, introduced via this compound, can significantly enhance the therapeutic potential of these compounds by improving their metabolic stability and target engagement.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data for similar aminothiophenols, this compound should be handled with care. Potential hazards include:

-

Skin and eye irritation/corrosion. [8]

-

Respiratory tract irritation.

-

Harmful if swallowed or in contact with skin. [9]

-

Stench: Thiols are known for their strong, unpleasant odors.[8]

Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[8][10] For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[4]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste material should be handled as hazardous chemical waste.[8]

Conclusion

This compound is a fundamentally important building block for medicinal chemists and researchers in drug development. Its unique structural features, particularly the presence of a strategically placed fluorine atom, provide a powerful tool for the synthesis of novel heterocyclic compounds with enhanced pharmacological properties. A thorough understanding of its chemical properties, synthesis, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the quest for new and improved therapeutic agents.

References

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Available at: [Link]

- Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. (n.d.).

- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.

- SAFETY D

- SAFETY D

- SAFETY D

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). MDPI. Available at: [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). MDPI. Available at: [Link]

- Chemistry and biological potentials of benzothiazoles derivatives. (2024).

-

2-Amino-4-fluorobenzene-1-thiol | C6H6FNS | CID 11105480. (n.d.). PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 95% | CAS: 131105-89-0 | AChemBlock [achemblock.com]

- 4. 131105-89-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 131105-89-0 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and biological potentials of benzothiazoles derivatives [wisdomlib.org]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

starting materials for 2-Amino-4-fluorobenzenethiol synthesis

An In-depth Technical Guide to the Synthesis of 2-Amino-4-fluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical building block in medicinal chemistry and materials science, primarily utilized in the synthesis of fluorinated benzothiazoles and other heterocyclic systems. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of target molecules, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the discussed pathways.

Introduction: The Significance of this compound

The juxtaposition of an amino group, a thiol group, and a fluorine atom on a benzene ring makes this compound a highly versatile and valuable intermediate. The ortho-relationship of the amine and thiol functionalities is a classical precursor for the construction of the benzothiazole scaffold, a privileged structure in drug discovery. The presence of fluorine, a bioisostere for the hydrogen atom, can lead to enhanced biological activity and improved pharmacokinetic profiles. Consequently, robust and efficient synthetic access to this compound is of paramount importance for researchers in drug development and fine chemical synthesis.

Core Synthetic Pathways

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on two primary, field-proven methodologies.

Pathway 1: Hydrolysis of 5-Fluoro-2-methylbenzothiazole

This is a direct and often high-yielding approach that leverages a commercially available starting material. The core of this synthesis is the cleavage of the thiazole ring under basic conditions to unmask the amino and thiol groups.

Causality of Experimental Choices:

-

Starting Material: 5-Fluoro-2-methylbenzothiazole is an ideal precursor as it already contains the desired this compound backbone.

-

Reagents: A strong aqueous base, such as sodium hydroxide, in a high-boiling point solvent like ethylene glycol is used to drive the hydrolysis reaction, which requires elevated temperatures to proceed efficiently.

-

Work-up: Acidification of the reaction mixture is crucial to protonate the resulting thiolate and amine, allowing for extraction into an organic solvent. Careful pH adjustment is necessary to ensure the product is in its neutral form for efficient extraction and to avoid potential side reactions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Fluoro-2-methylbenzo[d]thiazole (1 g, 5.98 mmol) in ethylene glycol (5 mL).

-

Hydrolysis: Add an 8N aqueous solution of sodium hydroxide (5 mL) to the reaction mixture.

-

Heating: Heat the mixture to 140°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Carefully adjust the pH to 6 with a 1N HCl aqueous solution.

-

Extraction: Extract the product with dichloromethane (DCM).

-

Purification: Combine the organic phases, dry with anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield 2-amino-4-fluorophenyl mercaptan as a brown oil (yields up to 94.1%).[1]

DOT Script for Pathway 1:

Sources

An In-Depth Technical Guide to 2-Amino-4-fluorobenzenethiol: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluorobenzenethiol, a strategically functionalized aromatic thiol, has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring an amine, a thiol, and a fluorine atom, offers a versatile platform for the construction of complex heterocyclic systems and the introduction of a fluorine moiety, a common strategy in modern drug design. This guide provides a comprehensive overview of the discovery, historical development, synthesis, and diverse applications of this compound, with a particular focus on its role in pharmaceutical research and development.

Introduction: The Significance of a Fluorinated Thiophenol

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Similarly, the thiol group serves as a key functional handle for a variety of chemical transformations, particularly in the synthesis of sulfur-containing heterocycles, which are prevalent in numerous biologically active compounds. This compound (Figure 1) synergistically combines these features, making it a highly sought-after intermediate in the synthesis of novel therapeutic agents and functional materials.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound, highlighting the key functional groups.

This guide will delve into the historical context of this compound's emergence, detail its synthetic pathways, and explore its applications, providing researchers with a thorough understanding of its properties and potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 131105-89-0 | [2] |

| Molecular Formula | C₆H₆FNS | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Appearance | Brown oil | [3] |

| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [3] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.39 ± 0.11 (Predicted) | [3] |

A Journey Through Time: Discovery and Historical Context

While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its emergence can be contextualized within the broader development of organofluorine chemistry. The introduction of fluorine into aromatic systems gained significant traction in the mid-20th century, driven by the growing understanding of fluorine's unique effects on molecular properties.[4]

The synthesis of aminothiophenols, in general, has a longer history, with methods like the Herz reaction providing access to these valuable intermediates. However, the preparation of specifically fluorinated analogs likely followed the development of reliable aromatic fluorination techniques. The increasing demand for fluorinated building blocks in the pharmaceutical and agrochemical industries from the latter half of the 20th century onwards would have spurred the development of synthetic routes to compounds like this compound. Its CAS number, 131105-89-0, suggests its registration and likely more widespread availability from the late 1980s or early 1990s.

The Art of Synthesis: Key Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A prominent and well-documented method involves the hydrolysis of a benzothiazole precursor.

Synthesis via Hydrolysis of 5-Fluoro-2-methylbenzothiazole

A robust and high-yielding method for the preparation of this compound involves the alkaline hydrolysis of 5-Fluoro-2-methylbenzothiazole.[3] This approach is attractive due to the commercial availability of the starting benzothiazole.

Figure 2: Synthesis of this compound from 5-Fluoro-2-methylbenzothiazole

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-fluorobenzenethiol

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data for the compound 2-Amino-4-fluorobenzenethiol (CAS No: 131105-89-0)[1][2][3][4]. Designed for researchers, scientists, and professionals in drug development, this document details the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The guide emphasizes the causal relationships behind spectroscopic signatures and provides field-proven, self-validating experimental protocols for data acquisition. All methodologies and interpretations are grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound featuring three key functional groups: an amine (-NH₂), a fluorine (-F) atom, and a thiol (-SH) group[1][2]. This unique combination makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its application in any synthetic pathway. Spectroscopic techniques provide the necessary "fingerprint" for this confirmation. This guide will dissect the mass spectrum, infrared spectrum, and both proton (¹H) and carbon-13 (¹³C) NMR spectra to create a comprehensive analytical profile of the molecule.

Molecular Structure and Properties:

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is the most common method, as it generates reproducible and detailed fragmentation patterns useful for structural elucidation[5][6][7].

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance and Interpretation |

| 143 | [C₆H₆FNS]⁺˙ (M⁺) | Molecular Ion: The presence of this peak confirms the molecular weight of the compound. Its relative intensity may vary. |

| 142 | [M-H]⁺ | Loss of Hydrogen: A common fragmentation for aromatic amines and thiols, resulting from the loss of a hydrogen atom from the -NH₂ or -SH group[8]. |

| 110 | [M-SH]⁺ | Loss of Thiol Radical: Cleavage of the C-S bond results in the loss of a sulfhydryl radical (•SH). |

| 83 | [C₅H₄F]⁺ | Loss of HCN from [M-SH]⁺: Aromatic amines often undergo ring contraction with the elimination of hydrogen cyanide (HCN) following an initial fragmentation[8][9]. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a self-validating methodology for acquiring a high-quality EI mass spectrum.

-

Sample Preparation: Dissolve approximately 1-2 mg of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile samples[5]. The sample must be fully volatilized before ionization[7][10].

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons, typically set to 70 electron volts (eV)[5][10][11]. This energy level is standard and ensures reproducible fragmentation patterns that are comparable to spectral libraries[6][11].

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions and record their abundance to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for MS Analysis

Caption: Workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation[12][13][14][15].

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |

| 3450–3250 | N-H Stretch | Primary Aromatic Amine (-NH₂) | Two distinct sharp bands are expected for the symmetric and asymmetric stretches, a hallmark of primary amines[16][17]. |

| 3100–3000 | C-H Stretch | Aromatic Ring | Absorption from sp² C-H bonds on the benzene ring[18]. |

| 2600–2550 | S-H Stretch | Thiol (-SH) | A weak, but characteristically sharp, absorption in this region confirms the presence of the thiol group[19]. |

| 1620–1580 | N-H Bend | Primary Amine (-NH₂) | A scissoring vibration that further confirms the -NH₂ group[17]. |

| 1600–1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands indicating the stretching of the carbon-carbon bonds within the benzene ring[18]. |

| 1250–1180 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption due to the highly polar carbon-fluorine bond. |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring | Bending vibrations that can provide information about the substitution pattern on the ring[18]. |

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol ensures a clean and reproducible IR spectrum.

-

Background Scan: Before analyzing the sample, run a background spectrum of the empty ATR crystal. This allows the instrument software to subtract absorptions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide)[12][13].

-

Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a strong signal[12].

-

Data Acquisition: Initiate the scan. The IR beam passes through the ATR crystal and is internally reflected at the crystal-sample interface[14]. An "evanescent wave" penetrates a shallow depth into the sample, where absorption occurs[12][15].

-

Spectrum Processing: The resulting interferogram is converted to an IR spectrum via a Fourier transform.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue[12].

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is dictated by the electronic environment of the protons. The electron-donating amine group and the electron-withdrawing fluorine atom will significantly influence the chemical shifts of the aromatic protons.

| Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |

| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) | JH3-H5 ≈ 2-3 Hz, JH3-F4 ≈ 8-10 Hz | Upfield shift due to ortho-amino group. Coupled to both H-5 (meta) and the fluorine at C-4 (ortho). |

| H-5 | 6.6 - 6.8 | Doublet of doublets of doublets (ddd) | JH5-H6 ≈ 8-9 Hz, JH5-F4 ≈ 4-6 Hz, JH5-H3 ≈ 2-3 Hz | Coupled to H-6 (ortho), F-4 (meta), and H-3 (para). |

| H-6 | 7.1 - 7.3 | Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F4 ≈ 0-1 Hz | Downfield relative to other protons. Primarily coupled to H-5 (ortho) with negligible coupling to F-4. |

| -NH₂ | 3.5 - 4.5 | Broad singlet | - | The chemical shift is variable and depends on solvent and concentration. The broadness is due to quadrupole broadening and chemical exchange. |

| -SH | 3.0 - 4.0 | Singlet | - | Thiol protons typically do not couple with adjacent protons. The chemical shift can vary with solvent. |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups and the C-F coupling.

| Carbon | Approx. Chemical Shift (δ, ppm) | C-F Coupling | Interpretation |

| C-1 (-SH) | 110 - 115 | Doublet, ³JCF ≈ 3-5 Hz | Shielded by the ortho-amino group. |

| C-2 (-NH₂) | 145 - 150 | Doublet, ³JCF ≈ 7-9 Hz | Deshielded carbon directly attached to the nitrogen atom. |

| C-3 | 115 - 120 | Doublet, ²JCF ≈ 20-25 Hz | Strong coupling to the adjacent fluorine atom. |

| C-4 (-F) | 155 - 160 | Doublet, ¹JCF ≈ 240-250 Hz | Very large one-bond coupling constant, characteristic of a carbon directly bonded to fluorine. |

| C-5 | 110 - 115 | Doublet, ²JCF ≈ 20-25 Hz | Strong coupling to the adjacent fluorine atom. |

| C-6 | 125 - 130 | Doublet, ⁴JCF ≈ 2-4 Hz | The carbon furthest from the fluorine shows the smallest coupling. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes the acquisition of high-resolution NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube[20][21]. Ensure the sample is fully dissolved to achieve a homogeneous solution[21].

-

Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer's magnet[20][22].

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field[21]. Perform "shimming" by adjusting the magnetic field homogeneity to maximize spectral resolution, resulting in sharp, symmetrical peaks[21].

-

Tuning: Tune the NMR probe to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

-

Acquisition of ¹H Spectrum:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Apply a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C Spectrum:

-

Set the spectral width for carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets (or doublets where C-F coupling occurs).

-

Acquire a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) signal to generate the spectrum.

-

Phase the spectrum correctly and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS)[20].

-

Integrate the ¹H peaks and analyze the multiplicities and coupling constants.

-

Workflow for NMR Analysis

Sources

- 1. This compound 95% | CAS: 131105-89-0 | AChemBlock [achemblock.com]

- 2. 131105-89-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 131105-89-0 [m.chemicalbook.com]

- 4. This compound [131105-89-0] | King-Pharm [king-pharm.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. youtube.com [youtube.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 15. mt.com [mt.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. wikieducator.org [wikieducator.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 22. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

Introduction: Unveiling the Potential of a Dual-Functionalized Building Block

An In-depth Technical Guide: 2-Amino-4-fluorobenzenethiol: A Versatile Scaffold for Pioneering Research in Medicinal Chemistry, Materials Science, and Bio-analytics

This compound (CAS: 131105-89-0) is a deceptively simple aromatic compound whose strategic placement of three distinct chemical motifs—a nucleophilic thiol, a reactive amine, and an electron-withdrawing fluorine atom—renders it a building block of profound potential.[1][2] The ortho-disposition of the amino and thiol groups provides a pre-organized framework for facile cyclization reactions, most notably for the synthesis of the benzothiazole core, a privileged scaffold in medicinal chemistry.[3][4] The thiol group offers a robust anchor for surface modification, particularly in the formation of self-assembled monolayers (SAMs) on metallic substrates.[5] Concurrently, the fluorine atom imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity in biological targets, and the potential for developing ¹⁸F-based positron emission tomography (PET) imaging agents.[6][7][8]

This guide, intended for researchers and drug development professionals, moves beyond the compound's established reactivity to explore three frontier research areas where this compound can serve as a critical starting material for innovation. We will detail the scientific rationale, provide actionable experimental protocols, and outline the expected outcomes for each proposed avenue of investigation.

Medicinal Chemistry: Engineering Next-Generation 6-Fluoro-Benzothiazole Kinase Inhibitors

Expertise & Rationale: The benzothiazole nucleus is a cornerstone in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding and π-stacking interactions within enzyme active sites. The condensation of 2-aminobenzenethiols with aldehydes, carboxylic acids, or their derivatives is the most common and efficient route to 2-substituted benzothiazoles.[9][10]